molecular formula C12H18O4 B14248217 Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate CAS No. 519021-33-1

Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate

Cat. No.: B14248217
CAS No.: 519021-33-1
M. Wt: 226.27 g/mol
InChI Key: MFTSIBMAHLTEGQ-LBPRGKRZSA-N
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Description

Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates It is characterized by a cyclohexane ring substituted with a carboxylate ester group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexanemethanol.

    Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog with a carboxylic acid group instead of an ester.

    Methyl cyclohexanecarboxylate: Similar structure but lacks the ketone group.

    4-(3-oxobutyl)phenyl (1S,3R)-3-(trifluoromethyl)cyclohexane-1-carboxylate: Contains additional functional groups that confer different properties.

Uniqueness

Methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate is unique due to the presence of both an ester and a ketone group on the cyclohexane ring

Properties

CAS No.

519021-33-1

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C12H18O4/c1-9(13)6-8-12(11(15)16-2)7-4-3-5-10(12)14/h3-8H2,1-2H3/t12-/m0/s1

InChI Key

MFTSIBMAHLTEGQ-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)CC[C@]1(CCCCC1=O)C(=O)OC

Canonical SMILES

CC(=O)CCC1(CCCCC1=O)C(=O)OC

Origin of Product

United States

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